Methyl b-D-mannopyranoside isopropylate
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Overview
Description
Methyl b-D-mannopyranoside isopropylate is a chemical compound with the molecular formula C10H18O7 and a molecular weight of 254.28 g/mol . It is a derivative of mannose, a type of sugar, and is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl b-D-mannopyranoside isopropylate typically involves the reaction of mannose with isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl b-D-mannopyranoside isopropylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Methyl b-D-mannopyranoside isopropylate is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to carbohydrate metabolism and enzyme activity.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl b-D-mannopyranoside isopropylate involves its interaction with specific molecular targets and pathways. It can act as a substrate for certain enzymes, influencing metabolic pathways and biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl b-D-glucopyranoside
- Methyl a-D-mannopyranoside
- Methyl a-D-glucopyranoside
- Methyl a-D-galactopyranoside
- Methyl b-D-galactopyranoside
Uniqueness
Methyl b-D-mannopyranoside isopropylate is unique due to its specific structural configuration and reactivity. Its isopropylate group provides distinct chemical properties that differentiate it from other similar compounds, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C10H22O7 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol |
InChI |
InChI=1S/C7H14O6.C3H8O/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;1-3(2)4/h3-11H,2H2,1H3;3-4H,1-2H3/t3-,4-,5+,6+,7-;/m1./s1 |
InChI Key |
WVMPTGPZDFFKLG-FENPOVTBSA-N |
Isomeric SMILES |
CC(C)O.CO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CC(C)O.COC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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